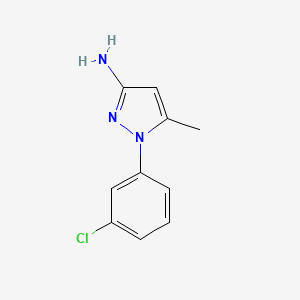
1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
Synthesis Analysis
A new series of pyrenyl–pyrazole based chalcones have been synthesized and characterized via the condensation of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-p . Theoretical studies using Density Functional Theory (DFT) involving the well-known Becke three-parameter Lee-Yang-Parr function (B3LYP) and 6-311G (d, p) basis set for the synthesized compound was carried out .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Properties : A series of novel pyrazole derivatives, including variations similar to 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, have demonstrated significant antimicrobial and anticancer properties. Some of these compounds have shown higher anticancer activity compared to reference drugs, indicating their potential in therapeutic applications. These findings suggest that the structural framework of 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine can be an essential part of effective antimicrobial and anticancer agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity and Antimicrobial Studies : Studies have indicated that certain pyrazole derivatives, which include the core structure of 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, exhibit potent activity against various cancer cell lines and microbial strains. These derivatives have been synthesized, characterized, and their bioactivities were confirmed through various methodologies. This highlights the compound's relevance in the development of new pharmacophores for treating cancer and microbial infections (Titi et al., 2020).
Chemical Synthesis and Characterization
Synthesis and Characterization : The chemical synthesis, crystallization, and detailed structural characterization of compounds related to 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine have been extensively studied. These studies provide insights into the chemical behavior, stability, and potential modifications of the compound, making it a subject of interest for various chemical and pharmacological studies (Kumarasinghe, Hruby, & Nichol, 2009).
Crystallography and Structural Analysis : The compound and its derivatives have been analyzed using X-ray crystallography, providing valuable data on molecular conformation, crystal packing, and molecular interactions. This information is crucial for understanding the compound's properties and for designing derivatives with enhanced biological activities (Sharma, Jadeja, Kant, & Gupta, 2014).
Safety And Hazards
Direcciones Futuras
1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a widespread new psychoactive substance that produces stimulant and hallucinogenic effects similar to those sought from ecstasy. Hence, in recent years, it has been introduced by the organized crime through the darknet as a part of the illicit ecstasy market with a variable complex profile of pharmacologically active substances that pose problematic risk patterns among people who take these seized products .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-10(12)13-14(7)9-4-2-3-8(11)6-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIDUGSHKPXBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



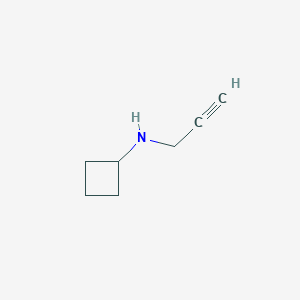
![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)
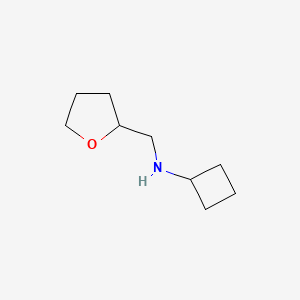
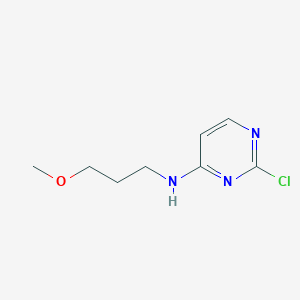
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)
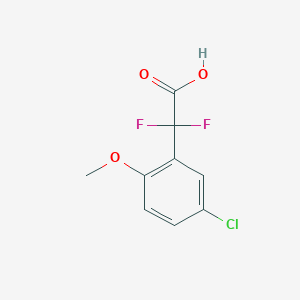
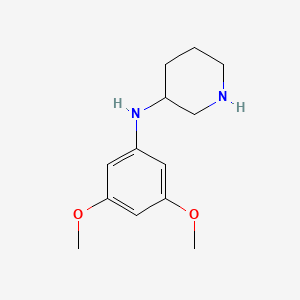
![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)

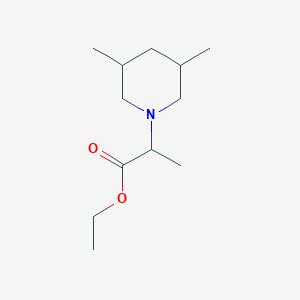
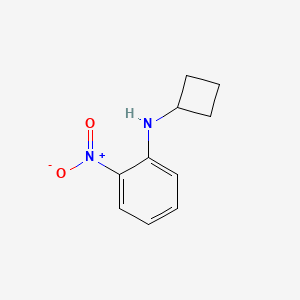
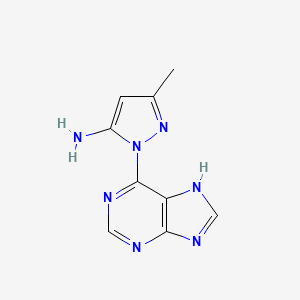
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
